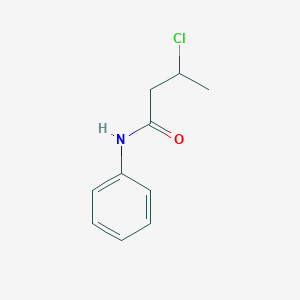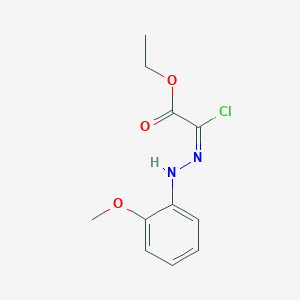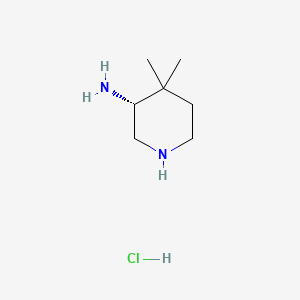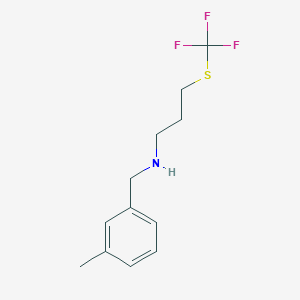![molecular formula C14H14N4 B11759159 [1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
[1,1'-Biphenyl]-4,4'-dicarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4,4’-dicarboximidamide: is an organic compound that consists of two benzene rings connected by a single bond, with each benzene ring substituted with a carboximidamide group at the para position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboximidamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines under specific conditions. One common method is the reaction of 4,4’-dicarboxylic acid chloride with ammonia in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate amide, which is then converted to the desired carboximidamide.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Biphenyl]-4,4’-dicarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4,4’-dicarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-4,4’-dicarboximidamide can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboximidamide involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler compound with two benzene rings connected by a single bond, without additional functional groups.
4,4’-Dicarboxy-1,1’-biphenyl: A related compound with carboxylic acid groups instead of carboximidamide groups.
4,4’-Diamino-1,1’-biphenyl: Another similar compound with amino groups instead of carboximidamide groups.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboximidamide is unique due to the presence of carboximidamide groups, which provide distinct reactivity and interaction capabilities compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
4-(4-carbamimidoylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |
Clé InChI |
UHAGMGPUCFRHSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)



![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)

![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)




